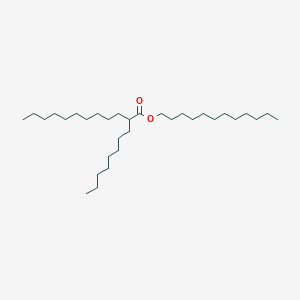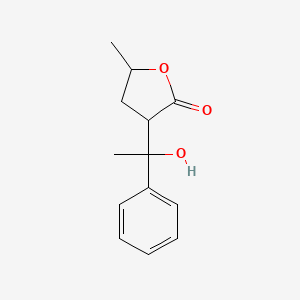
Butanedioic acid, methylene-, bis(3-sulfopropyl) ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butanedioic acid, methylene-, bis(3-sulfopropyl) ester is a chemical compound with a complex structure that includes multiple functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Butanedioic acid, methylene-, bis(3-sulfopropyl) ester typically involves esterification reactions. The process begins with the reaction of butanedioic acid with methylene groups, followed by the introduction of sulfopropyl groups. The reaction conditions often require specific catalysts and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound involves large-scale esterification processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques to produce high-purity compounds.
Analyse Des Réactions Chimiques
Types of Reactions
Butanedioic acid, methylene-, bis(3-sulfopropyl) ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the ester groups, leading to the formation of alcohols or other derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, including temperature, pressure, and solvent choice, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions vary widely, including different esters, alcohols, and substituted derivatives. The specific products depend on the reaction pathway and conditions employed.
Applications De Recherche Scientifique
Butanedioic acid, methylene-, bis(3-sulfopropyl) ester has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s unique structure makes it useful in studying biochemical pathways and interactions.
Industry: The compound is used in the production of polymers, coatings, and other materials.
Mécanisme D'action
The mechanism by which Butanedioic acid, methylene-, bis(3-sulfopropyl) ester exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the desired effects. The exact mechanism depends on the context in which the compound is used, such as in drug development or material science.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include:
- Succinic acid, methylene-
- Itaconic acid
- Methylenesuccinic acid
- Propylenedicarboxylic acid
- 2-Propene-1,2-dicarboxylic acid
Uniqueness
Butanedioic acid, methylene-, bis(3-sulfopropyl) ester is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications that similar compounds may not be suitable for.
Propriétés
Numéro CAS |
117520-67-9 |
|---|---|
Formule moléculaire |
C11H18O10S2 |
Poids moléculaire |
374.4 g/mol |
Nom IUPAC |
3-[3-(3-sulfopropoxycarbonyl)but-3-enoyloxy]propane-1-sulfonic acid |
InChI |
InChI=1S/C11H18O10S2/c1-9(11(13)21-5-3-7-23(17,18)19)8-10(12)20-4-2-6-22(14,15)16/h1-8H2,(H,14,15,16)(H,17,18,19) |
Clé InChI |
BYLRZCIZXYKLQL-UHFFFAOYSA-N |
SMILES canonique |
C=C(CC(=O)OCCCS(=O)(=O)O)C(=O)OCCCS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(1E)-N-Phenylethanimidoyl]-1-benzothiophen-3(2H)-one](/img/structure/B14293490.png)
![1-Azabicyclo[2.2.2]octane-4-carbonitrile;sulfuric acid](/img/structure/B14293494.png)
![Ethyl 1-[tri(propan-2-yl)silyl]-1H-indole-4-carboxylate](/img/structure/B14293496.png)



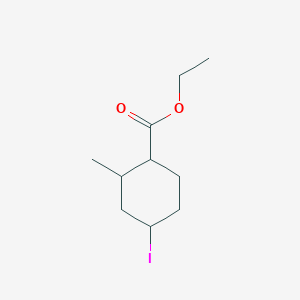
![6-Bromo-3-(bromomethyl)thieno[2,3-d][1,2]oxazole](/img/structure/B14293513.png)
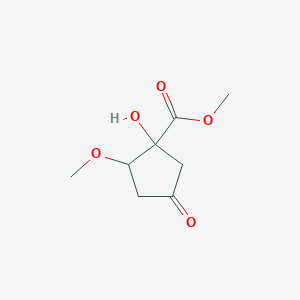
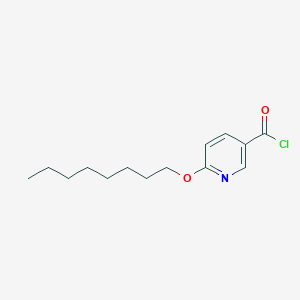
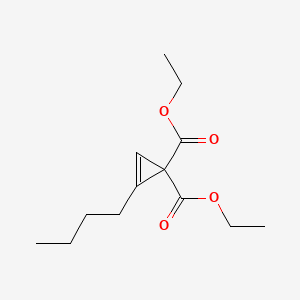
![1,1'-[2-Ethoxy-2-(4-ethoxyphenyl)ethene-1,1-diyl]dibenzene](/img/structure/B14293549.png)
